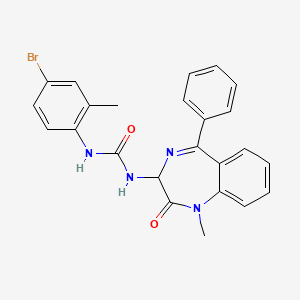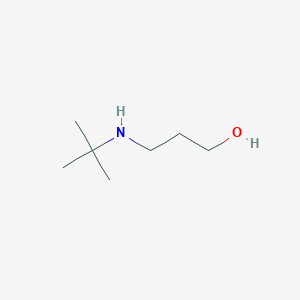
3-(Tert-butylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Tert-butylamino)propan-1-ol is a chemical compound with the molecular formula C7H17NO . It has an average mass of 131.216 Da and a monoisotopic mass of 131.131012 Da . It is also known as 1-Propanol, 3-[(1,1-dimethylethyl)amino]- .
Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 17 hydrogen atoms, and 1 nitrogen atom . It has a density of 0.9±0.1 g/cm3 .Physical And Chemical Properties Analysis
This compound has a boiling point of 195.7±23.0 °C at 760 mmHg . Its vapour pressure is 0.1±0.8 mmHg at 25°C . The enthalpy of vaporization is 50.3±6.0 kJ/mol . The flash point is 58.2±13.3 °C . The index of refraction is 1.439 . The molar refractivity is 39.6±0.3 cm3 . It has 2 H bond acceptors, 2 H bond donors, and 4 freely rotating bonds .科学的研究の応用
Downstream Processing of Biologically Produced Diols
Research highlights the significant role of downstream processing in the microbial production of biologically produced diols, such as 1,3-propanediol, which shares relevance with compounds like "3-(Tert-butylamino)propan-1-ol" in chemical synthesis and bioengineering fields. The review by Zhi-Long Xiu and A. Zeng (2008) emphasizes the importance of efficient separation technologies, including evaporation, distillation, and membrane filtration, in reducing production costs and enhancing yield and purity of biologically produced diols. This insight could be relevant for processes involving "this compound" in biotechnological applications (Zhi-Long Xiu & A. Zeng, 2008).
Three-Phase Partitioning in Bioseparation
Three-phase partitioning (TPP), a non-chromatographic bioseparation technology, has been explored for its potential in the separation and purification of bioactive molecules. Jingkun Yan et al. (2018) discuss TPP's application in extracting, separating, and purifying proteins, enzymes, plant oils, polysaccharides, and small molecule organic compounds. Given the versatility of TPP, it's conceivable that methods involving "this compound" could benefit from TPP in the separation and purification processes in pharmaceutical and biochemical research (Jingkun Yan et al., 2018).
Catalysis in Chemical Synthesis
The catalytic conversion of glycerol to 1,3-propanediol, a process relevant to the broader field of green chemistry and sustainable chemical synthesis, where compounds like "this compound" may find application, is discussed by Alisson Dias da Silva Ruy et al. (2020). The review focuses on heterogeneous catalysts for efficient chemical processes, highlighting the role of platinum, iridium, and copper as promising metals for catalysis. This research could provide a foundation for future studies involving "this compound" in catalysis and sustainable chemical production (Alisson Dias da Silva Ruy et al., 2020).
Terpenoids’ Anti-Cancer Effects
The anti-cancer effects of terpenoids, which are a large class of natural products, have been extensively studied for their diverse biological properties, including anti-proliferative, apoptotic, anti-angiogenic, and anti-metastatic activities. Chirine El-Baba et al. (2021) review the role of terpenoids in inducing autophagy in cancer cells, suggesting the complex signaling pathways such as MAPK/ERK/JNK, PI3K/AKT/mTOR, and AMPK involved in this process. While "this compound" is not a terpenoid, understanding the biological activities of structurally diverse compounds like terpenoids can provide insights into the pharmacological potential of "this compound" in cancer research (Chirine El-Baba et al., 2021).
作用機序
Target of Action
The primary target of the compound 3-(Tert-butylamino)propan-1-ol is the beta-adrenergic receptors in the heart and the vascular and bronchial smooth muscle . These receptors play a crucial role in regulating heart rate, force of contraction, and vascular resistance.
Mode of Action
This compound competes with adrenergic neurotransmitters for binding to these beta-adrenergic receptors . By binding to these receptors, it inhibits the action of the neurotransmitters, leading to decreased heart rate and blood pressure.
特性
IUPAC Name |
3-(tert-butylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,3)8-5-4-6-9/h8-9H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGOFJDZYVIIGGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

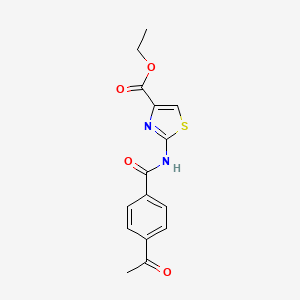
![1-phenyl-3-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2610482.png)
![4-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2610483.png)
![3,3-Difluoro-1-phenyl-4-[4-(trifluoromethyl)phenyl]-2-azetidinone](/img/structure/B2610485.png)
![1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-N-(1H-benzo[d]imidazol-2-yl)piperidine-3-carboxamide](/img/structure/B2610487.png)

![1-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-4-methoxyphenyl]ethanone](/img/structure/B2610489.png)
![7-Fluoro-3-[[1-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2610490.png)
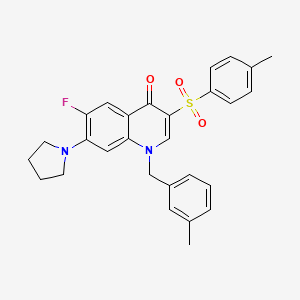

![2-(2-((2-(benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-butylacetamide](/img/structure/B2610494.png)
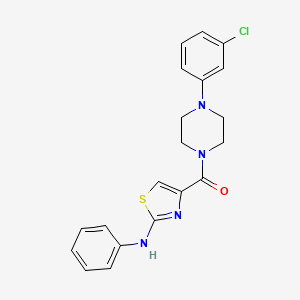
![N-(3-chloro-4-fluorophenyl)-2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610497.png)
